molecular formula C11H19NS B12108828 (Butan-2-yl)[1-(5-methylthiophen-2-yl)ethyl]amine

(Butan-2-yl)[1-(5-methylthiophen-2-yl)ethyl]amine

Cat. No.: B12108828
M. Wt: 197.34 g/mol
InChI Key: MVNHGQFSQXLPNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(Butan-2-yl)[1-(5-methylthiophen-2-yl)ethyl]amine” is a secondary amine featuring two distinct substituents: a butan-2-yl (sec-butyl) group and a 1-(5-methylthiophen-2-yl)ethyl moiety. The latter comprises an ethyl chain attached to a 5-methylthiophene ring at the 2-position (Figure 1). The compound’s molecular formula is C₁₁H₁₉NS, with a molar mass of 197.34 g/mol.

Properties

Molecular Formula

C11H19NS

Molecular Weight

197.34 g/mol

IUPAC Name

N-[1-(5-methylthiophen-2-yl)ethyl]butan-2-amine

InChI

InChI=1S/C11H19NS/c1-5-8(2)12-10(4)11-7-6-9(3)13-11/h6-8,10,12H,5H2,1-4H3

InChI Key

MVNHGQFSQXLPNP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(C)C1=CC=C(S1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Grignard Reaction: : One common method to synthesize (Butan-2-yl)[1-(5-methylthiophen-2-yl)ethyl]amine involves a Grignard reaction. This process typically starts with the preparation of a Grignard reagent from butan-2-yl bromide and magnesium in anhydrous ether. The Grignard reagent is then reacted with 5-methylthiophen-2-carbaldehyde to form the corresponding alcohol, which is subsequently converted to the amine via reductive amination using ammonia or an amine source and a reducing agent like sodium cyanoborohydride.

  • Reductive Amination: : Another approach involves the direct reductive amination of 5-methylthiophen-2-carbaldehyde with butan-2-ylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.

Industrial Production Methods

Industrial production of (Butan-2-yl)[1-(5-methylthiophen-2-yl)ethyl]amine may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : (Butan-2-yl)[1-(5-methylthiophen-2-yl)ethyl]amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, to form corresponding oxides or sulfoxides.

  • Reduction: : The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of simpler amines or alcohols.

  • Substitution: : Nucleophilic substitution reactions can occur, especially at the amine group, where halogenating agents like thionyl chloride can replace the amine with a halogen.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium cyanoborohydride, lithium aluminum hydride.

    Halogenating Agents: Thionyl chloride, phosphorus tribromide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Simpler amines, alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Butan-2-yl)[1-(5-methylthiophen-2-yl)ethyl]amine is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study the interactions between amines and biological molecules. It may serve as a model compound for understanding the behavior of similar amines in biological systems.

Medicine

Potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical compounds. Its structural components may contribute to the development of drugs targeting specific biological pathways.

Industry

In the industrial sector, (Butan-2-yl)[1-(5-methylthiophen-2-yl)ethyl]amine can be used in the production of specialty chemicals, including agrochemicals and materials science applications.

Mechanism of Action

The mechanism by which (Butan-2-yl)[1-(5-methylthiophen-2-yl)ethyl]amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity. The thiophene ring may participate in π-π interactions or serve as a hydrophobic moiety, affecting the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous amines, focusing on substituent effects, physicochemical properties, and synthetic methodologies.

Structural Analogs

Compound Name Structure Molecular Formula Molar Mass (g/mol) Key Features
(Butan-2-yl)[1-(5-methylthiophen-2-yl)ethyl]amine (Target) C₁₁H₁₉NS 197.34 Aliphatic sec-butyl and 5-methylthiophene substituents. Moderate lipophilicity.
[1-(2-Methylphenyl)ethyl][1-(5-methylthiophen-2-yl)ethyl]amine C₁₆H₂₁NS 259.41 Aromatic 2-methylphenyl substituent instead of sec-butyl. Higher rigidity and π-π interaction potential.
(2-Methylbutan-2-yl)[1-(5-methylthiophen-2-yl)ethyl]amine C₁₂H₂₁NS 211.37 Branched 2-methylbutan-2-yl group. Increased steric hindrance compared to linear sec-butyl.
Methyl[1-(5-methylthiophen-2-yl)ethyl]amine hydrochloride C₈H₁₄ClNS 191.72 Smaller methyl substituent. Hydrochloride salt improves aqueous solubility.

Substituent Effects

  • Lipophilicity :
    The target compound’s sec-butyl group (logP ~2.5) increases hydrophobicity compared to methyl (logP ~0.7) in ’s compound. The aromatic analog () has higher logP (~3.2) due to the phenyl group.
  • Electronic Effects : The 5-methylthiophene moiety enhances electron density at the amine nitrogen via resonance, influencing basicity (pKa ~9–10). Substitution with electron-withdrawing groups (e.g., iodine in ’s adamantane derivative) would lower basicity.

Biological Activity

The compound (Butan-2-yl)[1-(5-methylthiophen-2-yl)ethyl]amine is a member of the amine family, characterized by its unique structure that includes both a butan-2-yl group and a 5-methylthiophen-2-yl moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in pharmacological applications.

The molecular formula of (Butan-2-yl)[1-(5-methylthiophen-2-yl)ethyl]amine is C13H17NC_{13}H_{17}N, with a molecular weight of approximately 203.28 g/mol. Its structure allows it to interact with various biological targets, making it a candidate for further investigation in medicinal chemistry.

PropertyValue
Molecular FormulaC₁₃H₁₇N
Molecular Weight203.28 g/mol
IUPAC Name(Butan-2-yl)[1-(5-methylthiophen-2-yl)ethyl]amine
Canonical SMILESCC(C)CCN(CC1=CC=C(S1)C)C

The biological activity of (Butan-2-yl)[1-(5-methylthiophen-2-yl)ethyl]amine is believed to stem from its ability to interact with specific receptors and enzymes in the body. Such interactions can lead to modulation of various signaling pathways, which may contribute to its pharmacological effects.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds with similar structures. For instance, derivatives of thiophene have shown promising results against cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. The mechanism often involves inhibition of key kinases , which play critical roles in cancer cell survival and proliferation.

A comparative study demonstrated that compounds featuring thiophene rings exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7), with IC50 values indicating effective growth inhibition. The presence of the thiophene moiety is crucial for enhancing the anticancer activity due to its ability to engage in π-stacking interactions with DNA and other biomolecules .

Anti-inflammatory Effects

In addition to anticancer properties, compounds similar to (Butan-2-yl)[1-(5-methylthiophen-2-yl)ethyl]amine have been investigated for their anti-inflammatory effects. Studies indicate that these compounds can stabilize cellular membranes and inhibit pro-inflammatory cytokines, thereby reducing inflammation. This dual action makes them attractive candidates for developing therapeutic agents aimed at treating both cancer and inflammatory diseases .

Study 1: Synthesis and Evaluation

A study focused on synthesizing various thiophene derivatives, including those similar to (Butan-2-yl)[1-(5-methylthiophen-2-yl)ethyl]amine, evaluated their biological activities through MTT assays against MCF-7 cells. The results indicated that certain derivatives achieved IC50 values lower than standard chemotherapeutics like 5-fluorouracil, suggesting enhanced efficacy .

Study 2: Molecular Docking

Molecular docking studies were performed on related compounds to predict their binding affinities to target proteins involved in cancer progression. The findings revealed that these compounds could effectively bind to the active sites of key kinases such as VEGFR2, demonstrating their potential as inhibitors in cancer therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.